N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine is an organic compound that features a cyclohexanamine backbone substituted with a 5-fluorothiophen-2-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine typically involves the reaction of cyclohexanamine with a fluorinated thiophene derivative. One common method is the nucleophilic substitution reaction where cyclohexanamine reacts with 5-fluorothiophen-2-ylmethyl chloride under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the fluorinated thiophene ring to a more saturated form.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Wissenschaftliche Forschungsanwendungen
N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets. The fluorinated thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to engage in multiple types of interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine
- N-[(5-(2-fluorophenyl)-2-furyl]methyl}cyclohexanamine
- N-[(thiophen-2-yl)methyl]cyclohexanamine
Uniqueness
N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine is unique due to the presence of the fluorine atom on the thiophene ring. This fluorine atom can significantly alter the compound’s electronic properties, making it more reactive and potentially more effective in its applications compared to its non-fluorinated counterparts .
Eigenschaften
Molekularformel |
C11H16FNS |
---|---|
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine |
InChI |
InChI=1S/C11H16FNS/c12-11-7-6-10(14-11)8-13-9-4-2-1-3-5-9/h6-7,9,13H,1-5,8H2 |
InChI-Schlüssel |
IJZLLPOCVPOXJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NCC2=CC=C(S2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.